molecular formula C10H14N2O2 B1461442 2-(4-aminophenoxy)-N-methylpropanamide CAS No. 1039840-28-2

2-(4-aminophenoxy)-N-methylpropanamide

Cat. No.: B1461442
CAS No.: 1039840-28-2
M. Wt: 194.23 g/mol
InChI Key: UWQLHSFJKGDUKO-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)-N-methylpropanamide (CAS 1039840-28-2) is an organic compound with the molecular formula C 10 H 14 N 2 O 2 and a molecular weight of 194.23 g/mol [ ]. This reagent is provided with a high level of purity, typically at 95% or higher, making it suitable for demanding research applications [ ]. As a building block featuring both a primary aromatic amino group and a N-methylpropanamide moiety, this compound is a valuable intermediate in synthetic organic and medicinal chemistry. Its structure suggests potential for incorporation into larger, more complex molecules, such as enzyme inhibitors [ ]. Researchers can utilize this chemical for the synthesis of novel compounds, potentially for pharmaceutical development or materials science. Proper storage is essential for maintaining the integrity of the product. It is recommended to store this compound at -4°C for short-term use (1-2 weeks) or at -20°C for longer-term preservation (1-2 years) [ ]. Handling and Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Laboratory precautions must be observed during handling. Researchers should wear appropriate personal protective equipment, including protective glasses, gloves, and a lab coat, to avoid skin and eye contact [ ]. All waste should be managed and disposed of according to professional and institutional guidelines for chemical waste.

Properties

CAS No.

1039840-28-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-aminophenoxy)-N-methylpropanamide

InChI

InChI=1S/C10H14N2O2/c1-7(10(13)12-2)14-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13)

InChI Key

UWQLHSFJKGDUKO-UHFFFAOYSA-N

SMILES

CC(C(=O)NC)OC1=CC=C(C=C1)N

Canonical SMILES

CC(C(=O)NC)OC1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of 2-(4-aminophenoxy)-N-methylpropanamide, highlighting molecular features, synthesis routes, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Route Applications Reference
4-(4-Aminophenoxy)-N-methylpicolinamide (4) C₁₃H₁₃N₃O₂ 259.27 g/mol Picolinamide ring, 4-aminophenoxy Chlorobenzene reflux with nitro compounds Intermediate for bioactive molecules
(S)-(+)-2-[4-(2-Fluorobenzyloxy)benzylamino]propanamide C₂₃H₂₄FN₃O₂ 405.45 g/mol Fluorobenzyloxy, benzylamino Amide coupling (DCC) Analgesic (combined with gabapentin)
N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide C₁₆H₁₆FN₂O₃ 304.32 g/mol Fluoroaniline, methoxyphenoxy Not specified Pharmaceutical intermediate
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl C₁₁H₁₄ClF₃N₂O 246.71 g/mol Fluorophenylmethyl, hydrochloride salt Multi-step alkylation/amidation Drug discovery (CNS/agrochemicals)
2-[4-Bromo-2-(hydroxymethyl)phenoxy]-N-methylpropanamide C₁₁H₁₄BrNO₃ 288.14 g/mol Bromophenoxy, hydroxymethyl Substitution with sodium thiolate Not specified

Key Observations :

  • Picolinamide vs.
  • Fluorinated Derivatives : Fluorine substitution (e.g., ) improves metabolic stability and membrane permeability. For example, the fluorobenzyloxy group in enhances analgesic efficacy by optimizing target engagement.
  • Bulkier Substituents : Complex peptidomimetics (e.g., I-18 in ) exhibit higher molecular weights (>600 g/mol) and lower yields (11.2%), limiting scalability but offering targeted bioactivity (e.g., HIV-1 capsid inhibition ).

Physicochemical Properties

  • Melting Points : Simple propanamides (e.g., N-methylpropanamide) melt at ~179°C , while fluorinated analogs (e.g., ) likely have lower melting points due to reduced crystallinity.
  • Solubility: The 4-aminophenoxy group enhances water solubility compared to purely hydrophobic substituents (e.g., bromophenoxy in ).
  • Stability : Hydrochloride salts (e.g., ) improve stability and bioavailability in physiological conditions.

Preparation Methods

Preparation Methods Analysis

The synthesis of 2-(4-aminophenoxy)-N-methylpropanamide generally involves multi-step organic transformations, including ether formation (Williamson ether synthesis), amide formation, and selective reduction of nitro groups to amines. Two main synthetic routes are prominent in the literature:

Multi-step Synthesis via Williamson Ether Synthesis and Smiles Rearrangement (Patent CN102924306A)

This patent describes a three-step synthetic route starting from p-hydroxyacetophenone derivatives to ultimately yield compounds closely related to 2-(4-aminophenoxy)-N-methylpropanamide, involving:

  • Step 1: Preparation of 2-(4-acetophenoxy)-2-methylpropanamide

    • Dissolve p-hydroxyacetophenone in a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or dimethyl sulfoxide (DMSO)).
    • Add an alkaline reagent such as sodium hydroxide, potassium hydroxide, or calcium hydroxide.
    • Stir at 10–30°C for 1 hour.
    • Add 2-halo-2-methylpropanamide (2-chloro- or 2-bromo-2-methylpropanamide).
    • Stir for 5 hours, then add water to precipitate 2-(4-acetophenoxy)-2-methylpropanamide.
  • Step 2: Preparation of N-(4-acetylphenyl)-2-hydroxy-2-methylpropanamide

    • Dissolve the product from step 1 in a polar aprotic solvent.
    • Add alkaline reagent and stir at 40–60°C for 1 hour.
    • Add water to precipitate the hydroxy derivative.
  • Step 3: Preparation of 4-aminophenoxy derivatives

    • Dissolve the hydroxy product in a mixture of polar aprotic solvent and water (1:1).
    • Add a high concentration alkaline aqueous solution.
    • Stir at 70–100°C for 1 hour.
    • Add water and cool to precipitate the 4-aminophenoxy compound.

This method yields the target amine with good purity and yields. Variations in base, solvent, temperature, and halide substituent allow optimization of yield and reaction time.

Table 1. Reaction Conditions and Yields for N-(4-acetylphenyl)-2-hydroxy-2-methylpropanamide Preparation

Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 NaOH DMA 50 1 High
2 KOH DMF 45 2 Moderate
3 Ca(OH)2 DMSO 60 0.5 Moderate

Table 2. Hydrolysis to 4-aminophenoxy derivative

Entry Base Solvent (Polar aprotic:H2O) Temp (°C) Time (h) Yield (%)
1 NaOH DMA:H2O (1:1) 90 1 87.6
2 KOH DMF:H2O (1:1) 80 1.5 80-85
3 Ca(OH)2 DMSO:H2O (1:1) 70 2 75-80

The final product shows a melting point of 105–107°C, indicating good purity.

Alternative Synthesis via Alkylation and Selective Reduction (MDPI Crystals, 2022)

Another efficient method involves:

  • Step 1: Alkylation of 4-nitrophenol

    • React 4-nitrophenol with ethyl bromoacetate in the presence of potassium carbonate and catalytic potassium iodide.
    • Reflux for 8 hours in an aprotic solvent.
    • Isolate ethyl 2-(4-nitrophenoxy)acetate as a pale yellow solid.
  • Step 2: Selective reduction of the nitro group

    • Treat the nitro compound with ammonium chloride and iron powder in a mixture of ethanol and water.
    • Reflux for 4 hours.
    • Filter hot, extract with ethyl acetate, and crystallize the product.

This produces ethyl 2-(4-aminophenoxy)acetate, a close analogue and useful synthon for further conversion to 2-(4-aminophenoxy)-N-methylpropanamide.

The reduction method using NH4Cl/Fe is safer and more cost-effective than catalytic hydrogenation methods. The product is confirmed by NMR, elemental analysis, and X-ray crystallography, showing high purity and crystallinity.

Comparative Analysis of Preparation Methods

Feature Williamson Ether + Smiles Rearrangement Alkylation + NH4Cl/Fe Reduction
Starting materials p-Hydroxyacetophenone derivatives 4-Nitrophenol and ethyl bromoacetate
Key reaction types Ether formation, amide formation, rearrangement Alkylation, selective nitro reduction
Reaction conditions Mild temperatures (10–100°C), polar aprotic solvents Reflux in ethanol/water mixture
Safety and environmental aspects Use of halides and strong bases; moderate temperature Safer reduction avoiding H2 gas and catalysts
Yield Moderate to high (up to 87.6%) High purity, good yield (not specified)
Product characterization Melting point, NMR, elemental analysis NMR, X-ray crystallography, elemental analysis
Scalability Suitable for scale-up with optimization Suitable for scale-up, simpler reagents

Research Findings and Notes

  • The use of polar aprotic solvents such as DMF, DMA, and DMSO is critical in facilitating nucleophilic substitution and rearrangement reactions in the first method.
  • Alkaline reagents (NaOH, KOH, Ca(OH)2) influence reaction rates and yields; sodium hydroxide often gives the best results.
  • Temperature control is essential to avoid side reactions and optimize yield.
  • The NH4Cl/Fe reduction method avoids the need for catalytic hydrogenation, reducing cost and safety concerns.
  • Structural confirmation by X-ray crystallography and detailed NMR studies ensure the integrity of the synthesized compound.
  • Computational studies (DFT) and Hirshfeld surface analysis have been applied to related compounds to understand electronic structure and molecular packing, which may inform further synthetic modifications.

Summary Table of Preparation Methods

Step Methodology Key Reagents and Conditions Outcome
1 Williamson Ether Synthesis p-Hydroxyacetophenone, 2-halo-2-methylpropanamide, NaOH, DMF, 10–30°C Formation of 2-(4-acetophenoxy)-2-methylpropanamide
2 Smiles Rearrangement Alkaline reagent, polar aprotic solvent, 40–60°C N-(4-acetylphenyl)-2-hydroxy-2-methylpropanamide
3 Hydrolysis and Amination NaOH (or KOH, Ca(OH)2), DMA/H2O (1:1), 70–100°C 4-Aminophenoxy derivatives
Alt 1 Alkylation 4-Nitrophenol, ethyl bromoacetate, K2CO3, KI, reflux 8 h Ethyl 2-(4-nitrophenoxy)acetate
Alt 2 Selective Reduction NH4Cl, Fe powder, ethanol/water, reflux 4 h Ethyl 2-(4-aminophenoxy)acetate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-aminophenoxy)-N-methylpropanamide, and what reaction conditions optimize yield and purity?

  • Method : The compound can be synthesized via nucleophilic acyl substitution. React 4-aminophenol with N-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl. Optimal conditions include anhydrous dichloromethane under reflux (60–80°C) for 6–8 hours . Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2-(4-aminophenoxy)-N-methylpropanamide?

  • Method :

  • NMR : ¹H and ¹³C NMR confirm the presence of the aminophenoxy group (δ 6.5–7.0 ppm for aromatic protons) and N-methylpropanamide (δ 2.8–3.1 ppm for methyl groups) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks ([M+H]⁺) for precise molecular weight confirmation .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the common chemical reactions (e.g., oxidation, reduction) that 2-(4-aminophenoxy)-N-methylpropanamide undergoes, and what are the typical products?

  • Oxidation : Using KMnO₄/H₂SO₄ yields quinone derivatives via hydroxyl group oxidation .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the amide to N-methylpropane-1,2-diamine .
  • Substitution : Electrophilic nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position of the aminophenoxy moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for the synthesis of 2-(4-aminophenoxy)-N-methylpropanamide under varying conditions?

  • Method : Apply Design of Experiments (DoE) to systematically test variables (solvent polarity, temperature, catalyst loading). For example, dichloromethane may yield higher purity (98%) than ethanol (95%) due to reduced side reactions. Use ANOVA to identify statistically significant factors .

Q. What strategies are recommended for designing bioactivity assays to evaluate the enzyme interaction potential of 2-(4-aminophenoxy)-N-methylpropanamide?

  • Method :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Receptor Binding Studies : Radiolabeled ligand competition assays (e.g., ³H-labeled compounds) quantify affinity (Kd) .
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage models .

Q. How does the electronic nature of substituents on the aminophenoxy moiety influence the reactivity and stability of 2-(4-aminophenoxy)-N-methylpropanamide derivatives?

  • Analysis : Electron-donating groups (e.g., -OCH₃) enhance stability by reducing oxidation susceptibility. Conversely, electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, facilitating nucleophilic aromatic substitution . Computational DFT studies predict regioselectivity in substitution reactions .

Methodological Challenges

Q. What analytical challenges arise in quantifying 2-(4-aminophenoxy)-N-methylpropanamide in complex matrices, and how can they be addressed?

  • Challenges : Matrix interference in biological samples (e.g., plasma) can mask detection.
  • Solutions :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes interfering proteins .
  • LC-MS/MS : Use deuterated internal standards (e.g., D₃-labeled analog) for precise quantification .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the biological activity of 2-(4-aminophenoxy)-N-methylpropanamide across studies?

  • Approach :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) may explain varying IC₅₀ values. Validate findings using orthogonal assays (e.g., Western blot vs. flow cytometry) .
  • Compound Purity : Impurities >2% (e.g., unreacted 4-aminophenol) can skew results. Cross-validate with HPLC-purified batches .

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